molecular formula C8H12ClNO2 B2528591 (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217828-88-0

(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2528591
CAS No.: 1217828-88-0
M. Wt: 189.64
InChI Key: HUPSJXIFWSWGFS-DDWIOCJRSA-N
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Description

(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrolidine ring, a propargyl group, and a carboxylic acid moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-proline.

    Propargylation: The proline derivative undergoes propargylation using propargyl bromide in the presence of a base like sodium hydride or potassium carbonate.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid.

    Reduction: Formation of (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.

    N-Substituted Pyrrolidines: Compounds with various substituents on the nitrogen atom of the pyrrolidine ring.

Uniqueness

(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of both a propargyl group and a carboxylic acid moiety, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPSJXIFWSWGFS-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@]1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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